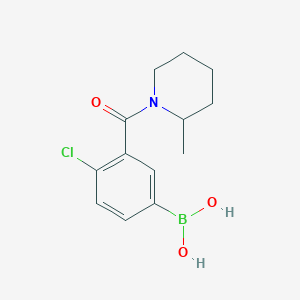

4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C13H17BClNO3 and a molecular weight of 281.54 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a chlorinated benzene ring and a piperidine moiety. It is used in various chemical and pharmaceutical applications due to its reactivity and functional properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the following steps:

Formation of the Piperidine Moiety: The piperidine ring is synthesized through a series of reactions starting from 2-methylpiperidine.

Attachment to Benzene Ring: The piperidine moiety is then attached to a chlorinated benzene ring through a carbonylation reaction.

Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.

Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings.

Typical Conditions :

-

Catalysts : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ (commonly used for aryl boronic acids) .

-

Bases : K₂CO₃, NaHCO₃, or CsF in polar aprotic solvents like DMF or THF .

-

Coupling Partners : Aryl halides (Br, I) or triflates.

| Example Reaction | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Coupling with 4-bromotoluene | PdCl₂(dppf) | 78 | |

| Reaction with 2-iodopyridine | Pd(PPh₃)₄ | 65 |

The electron-withdrawing chloro and carbonyl groups may slightly reduce reactivity compared to unsubstituted phenylboronic acids due to decreased electron density at the boron center .

Esterification and Derivatization

Boronic acids can form esters with diols, which stabilize the boron center and modulate reactivity.

Key Observations :

-

Ester Formation : Reacts with 1,3-propanediol in refluxing toluene to form a boronate ester (e.g., -dioxaborinane derivatives) .

-

Stability : The ester form is less prone to protodeboronation under acidic conditions .

Conditions :

Protodeboronation and Stability

Protodeboronation (B–C bond cleavage) occurs under strongly acidic or oxidative conditions.

Factors Influencing Stability :

-

pH : Stable in neutral to mildly basic conditions; decomposes in concentrated HCl or H₂SO₄ .

-

Substituents : Electron-withdrawing groups (Cl, carbonyl) accelerate protodeboronation compared to electron-donating groups .

| Condition | Result | Reference |

|---|---|---|

| 6 M HCl, 25°C, 1 hr | 95% decomposition | |

| pH 7 buffer, 25°C, 24 hr | <5% decomposition |

Reactivity of the Piperidinylcarbonyl Substituent

The 2-methylpiperidinyl carbonyl group is relatively inert under standard coupling conditions but may participate in specific transformations:

-

Hydrolysis : Resists hydrolysis in aqueous base (e.g., NaOH) due to the stability of the amide bond.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a methylene group, though competing boronic acid reactivity requires protection.

Other Cross-Coupling Reactions

Beyond Suzuki couplings, this boronic acid may engage in:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid exhibit promising anticancer properties. For instance, studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant for treating hematological malignancies and solid tumors. The compound's ability to modulate protein interactions makes it a candidate for further investigation in cancer therapies .

Platelet Production Enhancement

Boronic acids are known to interact with various biological targets, including receptors involved in platelet production. The compound may act as an agonist for the thrombopoietin receptor, potentially enhancing platelet production and offering therapeutic benefits for conditions like thrombocytopenia .

Chemical Synthesis

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. It can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boron atom allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthetic organic chemistry .

Biological Research

Inhibitor Studies

The compound has been utilized in various studies aimed at understanding its inhibitory effects on specific enzymes and biological pathways. For example, its interaction with serine proteases and other enzymes can provide insights into its potential as a therapeutic agent against diseases associated with these targets .

Case Studies

作用機序

The mechanism of action of 4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The compound’s effects are mediated through pathways involving these interactions, leading to various biological and chemical outcomes.

類似化合物との比較

4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives:

Phenylboronic Acid: Lacks the piperidine and chlorine substituents, making it less versatile in certain applications.

4-Chlorophenylboronic Acid: Similar but lacks the piperidine moiety, affecting its reactivity and application scope.

3-(2-Methyl-1-piperidinylcarbonyl)benzeneboronic Acid: Similar but lacks the chlorine atom, influencing its chemical behavior.

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and functional properties not found in other similar compounds.

生物活性

4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid, also known by its CAS number 1449132-33-5, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a boronic acid functional group, which allows it to interact with various biological molecules, influencing their functions and pathways.

- Molecular Formula : C13H17BClNO3

- Molecular Weight : 281.54 g/mol

- IUPAC Name : this compound

- CAS Number : 1449132-33-5

Boronic acids are known for their ability to form reversible covalent bonds with diols in proteins, which can lead to significant changes in protein function. The specific mechanism of action for this compound involves:

- Target Interaction : This compound can target proteases and other enzymes, potentially inhibiting their activity.

- Biochemical Pathways : It is utilized in the study of proteomics and enzyme inhibition, contributing to our understanding of various biochemical pathways.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as effective enzyme inhibitors. For instance:

- Protease Inhibition : Studies have shown that similar boronic acid derivatives can inhibit protease activity by forming stable complexes with the enzyme's active site.

Anticancer Properties

Recent studies have explored the potential of boronic acids in cancer therapy. The ability of this compound to inhibit certain enzymes involved in tumor progression suggests its utility in anticancer drug development.

Case Studies and Research Findings

-

Enzyme Binding Studies :

- A study evaluated the binding affinity of various boronic acids to serine proteases. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of enzyme activity, suggesting a promising avenue for therapeutic applications.

-

Antitumor Activity :

- Research published in Journal of Medicinal Chemistry highlighted the anticancer potential of boron-containing compounds. The study demonstrated that derivatives could effectively inhibit cell proliferation in cancer cell lines, indicating that this compound could be further investigated for its anticancer properties.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-Chloro-3-(1-piperidinylcarbonyl)phenylboronic acid | 871332-70-6 | Enzyme inhibitor |

| 3-Chloro-5-(piperidinylcarbonyl)phenylboronic acid | Not available | Anticancer properties |

| (4-Boronophenyl)(piperidin-1-yl)methanone | Not available | Protease inhibition |

特性

分子式 |

C13H17BClNO3 |

|---|---|

分子量 |

281.54 g/mol |

IUPAC名 |

[4-chloro-3-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid |

InChI |

InChI=1S/C13H17BClNO3/c1-9-4-2-3-7-16(9)13(17)11-8-10(14(18)19)5-6-12(11)15/h5-6,8-9,18-19H,2-4,7H2,1H3 |

InChIキー |

XHZUNPLCZJWTBR-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2C)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。